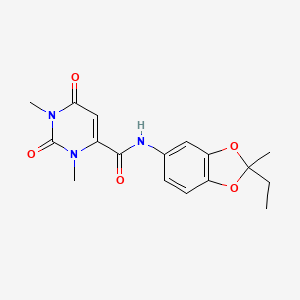![molecular formula C34H39Cl2NO4 B11474211 (8xi,17beta)-17-(Acetyloxy)-17-ethynylestra-1,3,5(10)-trien-3-yl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B11474211.png)
(8xi,17beta)-17-(Acetyloxy)-17-ethynylestra-1,3,5(10)-trien-3-yl {4-[bis(2-chloroethyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE involves multiple steps, including the formation of the acetyloxy and ethynyl groups, as well as the incorporation of the bis(2-chloroethyl)amino phenyl acetate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE: This compound shares structural similarities with other acetyloxy and ethynyl derivatives.
2-{[(17beta)-3-(acetyloxy)estra-1,3,5(10)-trien-17-yl]oxy}-2-oxoethyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate:
Uniqueness
The uniqueness of 1-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 2-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}ACETATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C34H39Cl2NO4 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C34H39Cl2NO4/c1-4-34(41-23(2)38)16-14-31-30-11-7-25-22-27(10-12-28(25)29(30)13-15-33(31,34)3)40-32(39)21-24-5-8-26(9-6-24)37(19-17-35)20-18-36/h1,5-6,8-10,12,22,29-31H,7,11,13-21H2,2-3H3/t29-,30?,31+,33+,34+/m1/s1 |
InChI Key |
PNMCQXPTJSJVHG-FLJHIIEUSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2CCC4=C3C=CC(=C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11474140.png)
![Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11474143.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(2-methoxybenzyl)methanamine](/img/structure/B11474144.png)
![1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)

![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
![7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11474190.png)
![2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474201.png)
![3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone](/img/structure/B11474203.png)
